Anticancer agent 77

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

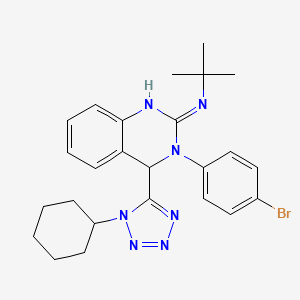

Molecular Formula |

C25H30BrN7 |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

3-(4-bromophenyl)-N-tert-butyl-4-(1-cyclohexyltetrazol-5-yl)-1,4-dihydroquinazolin-2-imine |

InChI |

InChI=1S/C25H30BrN7/c1-25(2,3)28-24-27-21-12-8-7-11-20(21)22(32(24)18-15-13-17(26)14-16-18)23-29-30-31-33(23)19-9-5-4-6-10-19/h7-8,11-16,19,22H,4-6,9-10H2,1-3H3,(H,27,28) |

InChI Key |

YWHWJUCYVRVOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C1NC2=CC=CC=C2C(N1C3=CC=C(C=C3)Br)C4=NN=NN4C5CCCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Multifaceted Mechanisms of Anticancer Agent "77"

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for compounds referred to as "Anticancer Agent 77." Initial research reveals that this designation is not unique to a single molecule but is associated with at least two distinct and potent investigational compounds: UMI-77 , a dual inhibitor of DNA repair pathways, and CH-2-77 , a microtubule destabilizing agent. This document will elucidate the core mechanisms of each, present quantitative data, detail experimental protocols, and provide visual representations of their molecular interactions and experimental workflows. A notable ambiguity in nomenclature also exists with a separate Mcl-1 inhibitor designated as UMI-77 , which will be briefly addressed for clarity.

Part 1: UMI-77 - A Dual-Action Inhibitor of DNA Double-Strand Break Repair

UMI-77 has been identified as a potent small-molecule inhibitor of the Ku70/80 protein complex, a critical component of the classical non-homologous end joining (c-NHEJ) pathway for DNA double-strand break (DSB) repair.[1] Furthermore, it exhibits inhibitory activity against MUS81-EME1, a key endonuclease in the homologous recombination (HR) repair pathway.[1] This dual inhibition of two major DSB repair mechanisms makes UMI-77 a promising agent for sensitizing cancer cells to DNA-damaging chemotherapies and radiation.

Core Mechanism of Action

The primary mechanism of UMI-77 is the disruption of the c-NHEJ pathway. The Ku70/80 heterodimer is one of the first proteins to recognize and bind to a DSB.[1][2] UMI-77 directly binds to the inner side of the Ku protein ring structure, which physically obstructs the binding of Ku to the broken DNA ends.[1] This prevention of Ku-DNA interaction is the initiating event that halts the downstream recruitment of other NHEJ factors, ultimately inhibiting the repair of the DSB.

Concurrently, UMI-77's inhibition of the MUS81-EME1 endonuclease complex compromises the HR pathway, which is another crucial mechanism for DSB repair, particularly in the S and G2 phases of the cell cycle. By blocking both of these pathways, UMI-77 significantly enhances the cytotoxic effects of DNA-damaging agents.

Signaling Pathway Diagram

Caption: UMI-77 dually inhibits the NHEJ and HR DNA repair pathways.

Quantitative Data

| Parameter | Value | Target | Assay | Source |

| IC50 | 2.3 µM | Ku Complex | Fluorescence Polarization-based DNA Binding Assay |

Experimental Protocols

1. Fluorescence Polarization-based DNA Binding Assay for Ku Inhibition

-

Objective: To quantify the inhibitory effect of UMI-77 on the Ku70/80-DNA interaction.

-

Protocol:

-

Synthesize a 5'-fluorescein-labeled double-stranded DNA probe.

-

In a 384-well plate, add a constant concentration of purified Ku70/80 protein and the DNA probe.

-

Add varying concentrations of UMI-77 (or DMSO as a vehicle control) to the wells.

-

Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization using a plate reader. The binding of the large Ku protein to the small fluorescent DNA probe results in a high polarization value.

-

In the presence of an inhibitor like UMI-77, the Ku-DNA interaction is disrupted, leading to a decrease in polarization.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the UMI-77 concentration and fitting the data to a dose-response curve.

-

Part 2: CH-2-77 - A Potent Colchicine-Binding Site Tubulin Inhibitor

CH-2-77 is a novel and highly potent small molecule that targets the colchicine-binding site on β-tubulin. Its mechanism of action is centered on the disruption of microtubule dynamics, a process essential for cell division, motility, and intracellular transport. It has shown significant efficacy, particularly against triple-negative breast cancer (TNBC).

Core Mechanism of Action

CH-2-77 binds to the colchicine-binding site of β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the depolymerization and destabilization of the microtubule network within the cell. The disruption of microtubule dynamics has several downstream consequences:

-

Mitotic Arrest: The mitotic spindle, which is composed of microtubules, cannot form properly. This leads to an arrest of the cell cycle in the G2/M phase.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) apoptotic pathway, leading to programmed cell death.

-

Inhibition of Motility and Invasion: The integrity of the microtubule cytoskeleton is crucial for cell migration and invasion. By disrupting microtubules, CH-2-77 impairs the metastatic potential of cancer cells.

Signaling Pathway and Cellular Effects Diagram

Caption: CH-2-77 binds to tubulin, leading to microtubule disruption and subsequent cell cycle arrest and apoptosis.

Quantitative Data

| Parameter | Value | Cell Line(s) | Assay | Source |

| Average IC50 | 3 nM | Panel of TNBC cells (paclitaxel-sensitive and -resistant) | Proliferation Assay | |

| In vivo Dose | 20 mg/kg | MDA-MB-231 Orthotopic Xenograft | Tumor Growth Inhibition | |

| In vivo Efficacy | Comparable to 28 mg/kg of CA4P | MDA-MB-231 Orthotopic Xenograft | Tumor Growth Inhibition |

Experimental Protocols

1. Wound-Healing Assay for Cell Migration

-

Objective: To assess the effect of CH-2-77 on the migratory capacity of cancer cells.

-

Protocol:

-

Grow a confluent monolayer of TNBC cells (e.g., MDA-MB-231) in a 6-well plate.

-

Create a uniform "wound" or scratch in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Replace the media with fresh media containing CH-2-77 at a specified concentration (e.g., 4 nM) or a vehicle control (DMSO).

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the percentage of wound closure for treated versus control cells to determine the effect of CH-2-77 on cell migration.

-

2. Orthotopic TNBC Xenograft Model for In Vivo Efficacy

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of CH-2-77 in a living organism.

-

Protocol:

-

Implant human TNBC cells (e.g., MDA-MB-231) into the mammary fat pad of immunocompromised mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer CH-2-77 (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection, typically 5 times a week.

-

Monitor tumor volume by caliper measurements 2-3 times per week.

-

Record mouse body weight as a measure of toxicity.

-

At the end of the study, excise the primary tumors and weigh them.

-

Harvest lungs and other potential metastatic sites, and perform histological analysis (e.g., H&E staining) to count metastatic nodules.

-

Note on Nomenclature: UMI-77 as an Mcl-1 Inhibitor

It is important for researchers to be aware that the designation UMI-77 has also been used for a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This compound has a distinct mechanism of action, binding to Mcl-1 with a Ki of 490 nM and inducing the intrinsic apoptotic pathway by disrupting Mcl-1/Bax protein-protein interactions. It has shown efficacy in pancreatic cancer models. This highlights the critical need for careful verification of the compound when reviewing literature or sourcing materials.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The compounds discussed are investigational and not approved for clinical use.

References

In-Depth Technical Guide to Anticancer Agent 77

A Novel Platinum(II) Complex with Dual Apoptotic and Ferroptotic Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 77 is a novel platinum(II) complex demonstrating significant potential as a chemotherapeutic agent. This compound, characterized by a 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate leaving ligand, exhibits potent cytotoxicity against various cancer cell lines. Its multifaceted mechanism of action distinguishes it from traditional platinum-based drugs, as it induces cancer cell death through both the intrinsic apoptotic pathway and a recently identified form of programmed cell death, ferroptosis. Furthermore, this compound has been shown to inhibit cancer cell migration and induce cell cycle arrest, highlighting its potential to combat tumor progression and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development.

Discovery and Rationale

This compound, also referred to as complex 2a in the primary literature, was developed as part of a series of platinum compounds with fluoro-functional groups.[1] The design strategy aimed to improve upon the efficacy and side-effect profile of existing platinum-based drugs like carboplatin and oxaliplatin. The introduction of a 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate as a leaving ligand was hypothesized to modulate the compound's reactivity and cellular uptake, potentially leading to enhanced antitumor activity and a more favorable toxicity profile.[1] Early studies revealed that this structural modification resulted in a compound with superior water solubility compared to carboplatin and significantly higher cytotoxic activity against A549 lung cancer cells.[1]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. However, based on established methods for the synthesis of similar platinum(II) complexes, such as carboplatin, a representative synthetic route can be proposed.[2][3] The synthesis would likely involve the reaction of a diammineplatinum(II) precursor with the silver salt of the 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid ligand.

Representative Synthetic Protocol

Step 1: Synthesis of cis-diamminediiodidoplatinum(II) This precursor is typically synthesized from potassium tetrachloroplatinate(II) (K₂[PtCl₄]) by reaction with potassium iodide (KI) to form potassium tetraiodoplatinate(II) (K₂[PtI₄]), followed by reaction with ammonia (NH₃).

Step 2: Synthesis of cis-diammineaquaplatinum(II) nitrate cis-diamminediiodidoplatinum(II) is then reacted with silver nitrate (AgNO₃) in an aqueous solution. The precipitation of silver iodide (AgI) drives the reaction, yielding the soluble cis-diammineaquaplatinum(II) nitrate.

Step 3: Synthesis of the Silver Salt of 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid The dicarboxylic acid ligand is reacted with a stoichiometric amount of a silver salt, such as silver nitrate, in an aqueous solution to precipitate the silver dicarboxylate salt.

Step 4: Final Complexation The cis-diammineaquaplatinum(II) nitrate solution is reacted with the silver salt of 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid. The insoluble silver nitrate byproduct precipitates, leaving the final product, this compound, in solution. The product can then be isolated by evaporation of the solvent and purified by recrystallization.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Comparison Compound | IC₅₀ (µM) |

| A549 | Lung Cancer | 4.73 ± 0.64 | Carboplatin | >50 |

| A549 | Lung Cancer | 4.73 ± 0.64 | Oxaliplatin | ~5 |

| BEAS-2B | Normal Lung Epithelial | >50 | Cisplatin | ~10 |

| BEAS-2B | Normal Lung Epithelial | >50 | Oxaliplatin | ~15 |

Data extracted from a study by Liu F, et al. (2022).

Table 2: Cell Cycle Analysis of A549 Cells Treated with this compound (20 µM for 24h)

| Cell Cycle Phase | Percentage of Cells (Control) | Percentage of Cells (this compound) |

| G0/G1 | 55.1% | 28.8% |

| S | 20.3% | 41.1% |

| G2/M | 24.6% | 26.0% |

Data suggests that this compound induces S and G2/M phase arrest.

Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model

| Treatment Group | Dosage | Tumor Inhibition Rate |

| This compound | 6 µg/kg | Comparable to Oxaliplatin |

| Oxaliplatin | 6 µg/kg | - |

| Carboplatin | 6 µg/kg | Less effective than this compound |

| Cisplatin | 6 µg/kg | More effective than this compound |

Dosage was administered intravenously on days 8, 10, and 12.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through a combination of mechanisms, including the induction of apoptosis and ferroptosis, and the inhibition of the epithelial-mesenchymal transition (EMT).

Intrinsic Apoptosis Pathway

This compound activates the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. It leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio results in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Caption: Intrinsic apoptosis pathway induced by this compound.

Ferroptosis Pathway

In addition to apoptosis, this compound triggers ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This is achieved by inhibiting the antioxidant enzyme glutathione peroxidase 4 (GPX4) and increasing the expression of cyclooxygenase-2 (COX2).

Caption: Ferroptosis pathway induced by this compound.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has been observed to hinder the EMT process, a key step in cancer metastasis. This is evidenced by the increased expression of the epithelial marker E-cadherin and the decreased expression of the mesenchymal marker Vimentin.

Caption: Inhibition of EMT by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of Bax, Bcl-2, and cleaved caspase-3 proteins.

-

Cell Lysis: Treat cancer cells with various concentrations of this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blot Analysis of Apoptosis Markers.

GPX4 Activity Assay for Ferroptosis

This assay measures the activity of GPX4, a key regulator of ferroptosis.

-

Sample Preparation: Treat cells with this compound. Harvest and lyse the cells in a suitable assay buffer. Centrifuge to remove debris and collect the supernatant.

-

Assay Reaction: In a 96-well plate, add the cell lysate, a reaction mixture containing glutathione (GSH), glutathione reductase (GR), and NADPH.

-

Initiation and Measurement: Initiate the reaction by adding a substrate like cumene hydroperoxide. Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to GPX4 activity.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on cancer cell migration.

-

Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A decrease in wound closure in treated cells compared to control indicates inhibition of cell migration.

Conclusion

This compound represents a promising new direction in the development of platinum-based chemotherapy. Its unique, dual mechanism of inducing both apoptosis and ferroptosis, coupled with its ability to inhibit cell migration, suggests that it may be effective against a broader range of cancers and potentially overcome some of the resistance mechanisms associated with existing platinum drugs. The favorable in vitro and in vivo data warrant further investigation into its pharmacokinetic properties, long-term toxicity, and efficacy in a wider array of cancer models. This technical guide provides a foundational resource for researchers to build upon in the continued exploration of this potent anticancer agent.

References

"Anticancer agent 77" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-77, also identified as compound 2a in the primary literature, is a novel platinum(II) complex investigated for its potent anticancer properties.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanisms of action involving apoptosis, ferroptosis, and the epithelial-mesenchymal transition (EMT). The information is intended for researchers and professionals in the field of oncology and drug development.

Chemical Structure and Properties

Antitumor agent-77 is a platinum(II) coordination complex. The central platinum atom is coordinated with two ammonia ligands and a bidentate leaving group, 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate.

Chemical Structure:

-

Systematic Name: (SP-4-2)-diammine[3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylato(2-)-κO1,κO1']platinum(II)

-

CAS Number: 2870703-21-0[1]

-

SMILES: O=C1[O-]--INVALID-LINK--([NH3])[O-]C(C12CC(C2)(C(F)(F)F)O)=O

Physicochemical Properties

A complete experimental dataset for the physicochemical properties of Antitumor agent-77 is not publicly available. The following table is based on information for a closely related analog, Antitumor agent-78 (compound 2b from the same primary study), and should be considered representative.[2][3]

| Property | Value (for Antitumor agent-78) | Reference |

| Molecular Formula | C13H19F3N2O5Pt | [2] |

| Molecular Weight | 535.38 g/mol |

Biological Activity and Mechanism of Action

Antitumor agent-77 exhibits significant anticancer activity through multiple mechanisms, primarily in non-small cell lung cancer cell lines such as A549.

Summary of Biological Effects:

-

Demonstrates superior water solubility and cellular uptake compared to the established platinum-based drug, Carboplatin.

-

Induces cytotoxicity in A549 cancer cells.

-

Inhibits cancer cell migration, with a 52% inhibition rate observed at a concentration of 10 μM after 12 hours.

-

Arrests the cell cycle at the S and G2/M phases in A549 cells at a concentration of 20 μM after 24 hours.

-

In vivo studies in A549 xenograft models have shown significant tumor growth repression.

3.1. Induction of Apoptosis

Antitumor agent-77 activates the intrinsic apoptotic pathway. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-3.

3.2. Induction of Ferroptosis

The agent triggers ferroptosis, a form of iron-dependent programmed cell death, by inhibiting glutathione peroxidase 4 (GPX4) and elevating cyclooxygenase-2 (COX2). GPX4 is a key enzyme that protects cells from lipid peroxidation. Its inhibition leads to the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

3.3. Hindrance of Epithelial-Mesenchymal Transition (EMT)

Antitumor agent-77 impedes the EMT process, which is crucial for cancer cell invasion and metastasis. This is achieved by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of the mesenchymal marker Vimentin.

Experimental Protocols

Detailed experimental protocols from the primary study by Liu F, et al. are not publicly available. The following are representative protocols for the key assays used to characterize Antitumor agent-77.

4.1. Cell Culture

-

Cell Line: A549 (human non-small cell lung carcinoma).

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

4.2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

4.3. Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

-

Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, caspase-3, E-cadherin, Vimentin, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.4. Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: A549 cells are treated with Antitumor agent-77 for 24 hours.

-

Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.

Conclusion

Antitumor agent-77 is a promising platinum-based anticancer compound with a multi-faceted mechanism of action that includes the induction of both apoptosis and ferroptosis, as well as the inhibition of the epithelial-mesenchymal transition. Its enhanced solubility and potent activity in preclinical models, particularly against non-small cell lung cancer, warrant further investigation and development as a potential therapeutic agent. The detailed understanding of its molecular pathways provides a strong basis for future translational studies.

References

Target Identification and Validation of Anticancer Agent 6c: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 6c, a novel artesunate derivative, has emerged as a promising anticancer agent with potent activity against hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the target identification and validation of compound 6c, summarizing key experimental findings, methodologies, and the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of compound 6c have been evaluated in various HCC cell lines and a normal human liver cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Cell Line | Cell Type | IC50 (µM) | Notes |

| HepG2 | Human Hepatocellular Carcinoma | 8.5 | - |

| Huh7 | Human Hepatocellular Carcinoma | 2.25 | - |

| Hep3B | Human Hepatocellular Carcinoma | Not explicitly quantified in abstract | Active |

| LO2 | Human Normal Liver | > 100 | Indicates selectivity for cancer cells |

| Table 1: In vitro cytotoxicity of Compound 6c against various cell lines.[1] |

Mechanism of Action: A Multi-Faceted Approach

Compound 6c exerts its anticancer effects through a coordinated mechanism involving the induction of multiple cell death pathways and cell cycle arrest.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of action for compound 6c is the induction of intracellular reactive oxygen species (ROS).[1][2] This increase in ROS is dose-dependent and is a key trigger for subsequent cellular events, including apoptosis and ferroptosis.

Apoptosis Induction

Compound 6c is a potent inducer of apoptosis in HCC cells. This is mediated through the intrinsic mitochondrial pathway, as evidenced by an increased Bax/Bcl-2 ratio.[3] Key validation experiments confirming apoptosis include Annexin V-FITC/PI double staining and Hoechst 33342 staining, which show characteristic morphological changes of apoptotic cells.[1]

Ferroptosis Induction

In addition to apoptosis, compound 6c also induces ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. The induction of ferroptosis by compound 6c was confirmed using the ferroptosis inhibitor Liproxstatin-1.

Cell Cycle Arrest

Treatment with compound 6c leads to cell cycle arrest at the G2/M phase in a dose-dependent manner in Huh7 cells. This prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of compound 6c and the general workflow for its validation.

Caption: Proposed mechanism of action for Compound 6c.

Caption: Experimental workflow for Compound 6c validation.

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of compound 6c. For full, detailed protocols, please refer to the primary publication: "Design and Mechanism Study of 6c, a Novel Artesunate Derivatives, for Anti-Hepatocellular Carcinoma."

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability.

-

Methodology:

-

Seed hepatocellular carcinoma cells (HepG2, Huh7, Hep3B) and normal liver cells (LO2) in 96-well plates.

-

Treat cells with various concentrations of compound 6c for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine IC50 values.

-

Reactive Oxygen Species (ROS) Detection

-

Principle: Utilizes the fluorescent probe DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF.

-

Methodology:

-

Treat HCC cells with different concentrations of compound 6c for 4 hours.

-

Incubate the cells with DCFH-DA probe.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

Cell Cycle Analysis

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of DNA content and cell cycle phase distribution by flow cytometry.

-

Methodology:

-

Treat Huh7 cells with varying concentrations of compound 6c for 24 hours.

-

Harvest and fix the cells in ethanol.

-

Treat the cells with RNase and stain with PI.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assays

-

Annexin V-FITC/PI Double Staining:

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells.

-

Methodology:

-

Treat HCC cells with compound 6c.

-

Harvest and resuspend cells in binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

-

Western Blot Analysis:

-

Principle: Detects changes in the expression levels of apoptosis-related proteins.

-

Methodology:

-

Treat cells with compound 6c and lyse the cells to extract proteins.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against Bax, Bcl-2, and other proteins of interest.

-

Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

In Vivo Xenograft Model

-

Principle: Evaluates the antitumor efficacy of compound 6c in a living organism.

-

Methodology:

-

Subcutaneously implant Huh7 cells into immunodeficient mice.

-

Once tumors are established, treat the mice with compound 6c.

-

Monitor tumor volume and body weight over time.

-

At the end of the study, excise the tumors and perform further analysis (e.g., histology, Western blot).

-

Conclusion

Anticancer agent 6c, a novel artesunate derivative, demonstrates significant potential for the treatment of hepatocellular carcinoma. Its multifaceted mechanism of action, which includes the induction of ROS, apoptosis, and ferroptosis, along with cell cycle arrest, makes it a promising candidate for further preclinical and clinical development. The high selectivity of compound 6c for cancer cells over normal cells further enhances its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future research into this promising anticancer agent.

References

Preclinical Development Pipeline for Anticancer Agent 77: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Anticancer Agent 77" is a hypothetical compound used in this guide to illustrate a representative preclinical development pipeline. The data, protocols, and pathways described herein are synthesized from established methodologies in cancer research to provide a comprehensive overview for drug development professionals.

Introduction

The discovery of a novel therapeutic candidate is the first step in a long and rigorous journey toward clinical application. This document outlines the preclinical development pipeline for "this compound," a novel small molecule inhibitor. The objective of this preclinical evaluation is to establish a foundational understanding of its anti-neoplastic activity, mechanism of action, and preliminary safety profile. This guide provides a detailed overview of the in vitro and in vivo studies, pharmacokinetic analyses, and toxicology assessments that form the basis for advancing this compound toward Investigational New Drug (IND) status.

In Vitro Efficacy and Mechanism of Action

The initial phase of preclinical assessment involves a comprehensive characterization of the agent's activity in controlled, cell-based models. These assays are designed to determine cytotoxic potency, effects on long-term cell survival, and the underlying molecular mechanisms.

Cytotoxicity Profile

The cytotoxic potential of this compound was evaluated across a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a standard colorimetric assay.

Data Presentation: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| HCT116 | Colorectal Carcinoma | 3.8 |

| MRC-5 | Normal Lung Fibroblast | > 50 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability.[1][2][3]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Inhibition of Clonogenic Survival

To assess the long-term impact of this compound on the self-renewal capacity of cancer cells, a clonogenic assay was performed. This assay measures the ability of a single cell to grow into a colony.

Data Presentation: Clonogenic Survival Assay

| Treatment Group | Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |

| Vehicle Control | 0 | 85 | 1.00 |

| Agent 77 | 1.0 | 51 | 0.60 |

| Agent 77 | 2.5 | 24 | 0.28 |

| Agent 77 | 5.0 | 7 | 0.08 |

Experimental Protocol: Clonogenic Assay

This protocol assesses the ability of cells to proliferate and form colonies after treatment with a cytotoxic agent.

-

Cell Seeding: Plate a predetermined number of cells (e.g., 500 cells) into 6-well plates and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of this compound for 24 hours.

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Gently wash the colonies with PBS, fix with a solution of methanol and acetic acid (3:1) for 5 minutes, and stain with 0.5% crystal violet solution for 2 hours.

-

Colony Counting: Wash the plates with water and air dry. Count colonies containing at least 50 cells.

-

Calculation: Determine the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated sample / PE of control

-

Mechanism of Action Studies

To elucidate how this compound exerts its cytotoxic effects, a series of mechanism-of-action studies were conducted.

Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.

Data Presentation: Cell Cycle Distribution in A549 Cells

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | 55 | 25 | 20 | 2 |

| Agent 77 (5 µM) | 20 | 15 | 65 | 15 |

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method quantifies DNA content to determine the cell cycle phase distribution.

-

Cell Treatment: Culture A549 cells and treat with 5 µM of this compound or vehicle for 24 hours.

-

Harvest and Fixation: Harvest the cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

The ability of this compound to induce programmed cell death (apoptosis) was quantified using Annexin V and Propidium Iodide (PI) staining.

Data Presentation: Apoptosis in A549 Cells

| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | 95 | 3 | 2 |

| Agent 77 (5 µM) | 45 | 35 | 20 |

Experimental Protocol: Annexin V & PI Apoptosis Assay

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat A549 cells with 5 µM of this compound or vehicle for 24 hours.

-

Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic or necrotic cells are Annexin V+/PI+.

Based on preliminary screening (data not shown), this compound is hypothesized to inhibit the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation.

Mandatory Visualization: PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Data Presentation: Western Blot Analysis of p-AKT Levels

| Treatment Group | p-AKT / Total AKT Ratio (Normalized to Control) |

| Vehicle Control | 1.00 |

| Agent 77 (2.5 µM) | 0.45 |

| Agent 77 (5.0 µM) | 0.15 |

Experimental Protocol: Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Efficacy

Following promising in vitro results, the antitumor activity of this compound was evaluated in vivo using a human tumor xenograft model in immunocompromised mice.

Mandatory Visualization: Xenograft Study Workflow

Caption: Experimental workflow for the A549 mouse xenograft efficacy study.

Data Presentation: In Vivo Antitumor Efficacy

| Treatment Group | Dose (mg/kg, i.p.) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1250 ± 150 | - | +2.5 |

| Agent 77 | 20 | 500 ± 95 | 60 | -1.0 |

| Agent 77 | 40 | 275 ± 70 | 78 | -4.5 |

Experimental Protocol: Mouse Xenograft Model

This protocol describes the implantation of human cancer cells into immunodeficient mice to study tumor growth and therapeutic response.

-

Cell Preparation: Harvest A549 cells during the exponential growth phase. Resuspend the cells in sterile PBS or medium at a concentration of 3 x 10^7 cells/mL.

-

Animal Model: Use 6-week-old female athymic nude mice. Allow for a one-week acclimatization period.

-

Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.

-

Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for 15 days.

-

Data Collection: Measure tumor dimensions with calipers and mouse body weight three times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blot).

Preclinical Safety and Pharmacokinetics

Preliminary safety and pharmacokinetic profiles are essential for determining the therapeutic window and designing clinical trial protocols.

Pharmacokinetics (PK)

A single-dose PK study was conducted in mice to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Data Presentation: Pharmacokinetic Parameters in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | T½ (hr) |

| IV | 10 | 1500 | 0.08 | 3200 | 3.5 |

| IP | 40 | 950 | 0.5 | 4500 | 4.2 |

Methodology Summary: Pharmacokinetic Analysis

Mice were administered a single dose of this compound intravenously (IV) or intraperitoneally (IP). Blood samples were collected at predetermined time points and plasma was separated. The concentration of this compound in the plasma was quantified using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method. Key PK parameters were calculated using non-compartmental analysis.

Acute Toxicology

An acute oral toxicity study was performed in rodents according to OECD guidelines to determine the potential for acute toxic effects after a single dose.

Data Presentation: Acute Oral Toxicity (OECD 420 Fixed Dose Procedure)

| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs |

| 300 | Female | 5 | 0/5 | No significant signs observed. |

| 2000 | Female | 5 | 0/5 | Mild, transient lethargy observed within 2 hours, resolved by 24 hours. |

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This study provides information on the hazardous properties of a substance after a single oral dose.

-

Animal Model: Use healthy, young adult female rats.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dosing: A sighting study is performed to select the starting dose (e.g., 300 mg/kg). The substance is administered as a single oral dose by gavage.

-

Procedure: Five animals are used for the selected dose. If no mortality occurs, a higher dose (2000 mg/kg) is used in another group of five animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Conclusion

The preclinical data package for this compound demonstrates a promising profile as a novel therapeutic candidate. It exhibits potent and selective cytotoxicity against cancer cell lines in vitro, inhibits long-term colony formation, and induces G2/M cell cycle arrest and apoptosis. Mechanistically, it appears to function through the inhibition of the critical PI3K/AKT survival pathway. These in vitro findings are supported by significant tumor growth inhibition in a xenograft mouse model. Preliminary pharmacokinetic and toxicology studies suggest a favorable safety profile. Collectively, these results support the continued development of this compound and its advancement into formal IND-enabling toxicology studies.

References

Technical Guide: Anticancer Agent 77 - Mechanisms of Action in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 77, also identified as compound 2a, is a novel small molecule demonstrating significant potential in oncology research. This technical guide provides an in-depth overview of its core mechanisms of action, focusing on its multifaceted impact on key signal transduction pathways. The agent has been shown to induce cancer cell death and inhibit migration through the simultaneous modulation of ferroptosis, the intrinsic apoptotic pathway, and the epithelial-mesenchymal transition (EMT). This document collates available quantitative data, provides detailed experimental protocols for assessing the agent's activity, and visualizes the intricate signaling cascades involved.

Core Mechanisms of Action

This compound exerts its antitumor effects through a multi-pronged approach, targeting distinct but interconnected signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Induction of Ferroptosis

The agent triggers ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This is achieved through a dual mechanism:

-

Inhibition of Glutathione Peroxidase 4 (GPX4): By inhibiting GPX4, the agent disables a key enzyme responsible for reducing lipid hydroperoxides, leading to their accumulation and subsequent oxidative damage to the cell membrane.[1]

-

Elevation of Cyclooxygenase-2 (COX-2): Increased COX-2 levels are also implicated in the ferroptotic process induced by this agent.[1]

Activation of the Intrinsic Apoptotic Pathway

This compound activates the mitochondrial pathway of apoptosis, a major programmed cell death cascade.[1] This involves:

-

Modulation of Bcl-2 Family Proteins: The agent upregulates the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization.

-

Activation of Caspase-3: The altered mitochondrial membrane potential triggers the caspase cascade, culminating in the activation of effector caspase-3, which executes the final stages of apoptosis.[1]

Inhibition of Epithelial-Mesenchymal Transition (EMT)

The agent hinders the EMT process, a key cellular program involved in cancer invasion and metastasis. This is evidenced by:

-

Upregulation of E-cadherin: An increase in this epithelial marker signifies a maintenance of the epithelial phenotype and stronger cell-cell adhesion.

-

Downregulation of Vimentin: A decrease in this mesenchymal marker indicates a reversal or inhibition of the transition to a migratory, mesenchymal state.

Induction of Cell Cycle Arrest

This compound has been observed to block cell cycle progression in A549 lung cancer cells, primarily at the S and G2/M phases.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro effects of this compound, primarily in the A549 human lung adenocarcinoma cell line.

| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |

| Cytotoxicity | A549 | 20 µM | 36 hours | Induction of apoptosis | |

| Cell Migration Inhibition | A549 | 10 µM | 12 hours | 52% inhibition | |

| Cellular Uptake | A549 | 30 µM | 4 hours | Improved solubility and cellular uptake |

| Cell Cycle Phase | Cell Line | Concentration | Incubation Time | Percentage of Cells | Reference |

| S Phase | A549 | 20 µM | 24 hours | 41.11% | |

| G2/M Phase | A549 | 20 µM | 24 hours | 26.03% |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Ferroptosis induction by this compound.

Caption: Intrinsic apoptosis pathway activation.

Caption: Inhibition of Epithelial-Mesenchymal Transition.

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the biological effects of this compound.

Western Blotting for Apoptotic and EMT Markers

This protocol details the procedure for analyzing the expression levels of Bax, Bcl-2, cleaved Caspase-3, E-cadherin, and Vimentin.

-

Cell Lysis:

-

Culture A549 cells to 70-80% confluency and treat with desired concentrations of this compound for 24 hours.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-E-cadherin, anti-Vimentin, and anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Western Blotting Experimental Workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze cell cycle distribution.

-

Cell Preparation:

-

Seed A549 cells and treat with 20 µM of this compound for 24 hours.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the supernatant.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Caption: Cell Cycle Analysis Workflow.

GPX4 Activity Assay

This protocol outlines a method to measure the enzymatic activity of GPX4.

-

Principle: This is a coupled-enzyme assay that measures the rate of NADPH oxidation, which is proportional to GPX4 activity.

-

Procedure:

-

Prepare a reaction mixture containing glutathione reductase, reduced glutathione (GSH), and NADPH in assay buffer.

-

Add recombinant human GPX4 enzyme to the mixture.

-

Add various concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., cumene hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence of the agent to the vehicle control.

-

Conclusion

This compound is a promising preclinical candidate that operates through a sophisticated and interconnected network of signaling pathways. Its ability to concurrently induce ferroptosis and apoptosis while inhibiting EMT suggests a robust mechanism for overcoming cancer cell resilience and metastatic potential. The data and protocols presented in this guide are intended to facilitate further research into this compound and aid in the development of novel cancer therapeutics. Further investigation is warranted to fully elucidate its in vivo efficacy and safety profile.

References

Anticancer Agent 77: A Technical Guide on its Effects on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro and in-vivo effects of Anticancer Agent 77 on cancer cell proliferation. The document details the agent's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for the cited assays, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an antitumor agent that effectively inhibits the growth and migration of cancer cells.[1] Its multifaceted mechanism of action involves the induction of ferroptosis, activation of the intrinsic apoptotic pathway, and hindrance of the epithelial-mesenchymal transition (EMT) process.[1]

Induction of Ferroptosis

This compound triggers ferroptosis, a form of programmed cell death dependent on iron, by inhibiting Glutathione Peroxidase 4 (GPx-4) and elevating Cyclooxygenase-2 (COX2).[1]

Activation of Intrinsic Apoptosis

The agent activates the intrinsic apoptotic pathway, a major cell suicide mechanism, by modulating the Bax/Bcl-2 protein ratio and subsequently activating caspase-3.[1] This leads to the execution of apoptosis in cancer cells.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound hinders the EMT process, a key event in cancer metastasis. This is achieved by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of the mesenchymal marker Vimentin.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cells.

Table 1: In Vitro Efficacy of this compound in A549 Cells

| Concentration | Duration | Effect | Quantitative Measurement |

| 30 µM | 4 h | Solubility and Cellular Uptake | Better than Carboplatin |

| 20 µM | 36 h | Cytotoxicity | Induces apoptosis |

| 20 µM | 24 h | Protein Expression (Apoptosis & EMT) | Significant Bcl-2 down-regulation, Bax up-regulation, E-cadherin increase, Vimentin decrease |

| 20 µM | 24 h | Cell Cycle Arrest | 41.11% in S phase, 26.03% in G2/M phase |

| 10 µM | 12 h | Cell Migration Inhibition | 52% inhibition rate |

Table 2: In Vivo Efficacy of this compound

| Dosage | Administration | Schedule | Efficacy |

| 6 µg/kg | Intravenous (i.v.) | Injected on day 8, 10, 12 | Similar potency to Oxaliplatin |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Viability and Apoptosis Assay (MTT Assay and Annexin V/PI Staining)

Objective: To determine the cytotoxic effects of this compound and quantify apoptosis.

Methodology:

-

Cell Culture: A549 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for the indicated durations.

-

MTT Assay for Viability:

-

After treatment, MTT solution is added to each well and incubated.

-

The resulting formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm to determine cell viability.

-

-

Annexin V/PI Staining for Apoptosis:

-

Treated cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

Objective: To analyze the expression levels of proteins involved in apoptosis (Bcl-2, Bax, caspase-3) and EMT (E-cadherin, Vimentin).

Methodology:

-

Protein Extraction: A549 cells are treated with this compound, harvested, and lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-3, E-cadherin, Vimentin, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment and Fixation: A549 cells are treated with this compound, harvested, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Methodology:

-

Cell Seeding: A549 cells are seeded in a 6-well plate and grown to confluence.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then treated with this compound or a vehicle control.

-

Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12 hours).

-

Analysis: The width of the wound is measured, and the migration rate is calculated as the percentage of wound closure over time.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflows.

References

Technical Guide: Elucidation of Apoptotic Pathways Induced by Anticancer Agent 77

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the molecular mechanisms underlying the pro-apoptotic effects of the novel investigational compound, Anticancer Agent 77. By functioning as a potent pan-PI3K inhibitor, Agent 77 effectively disrupts the PI3K/Akt survival signaling cascade, a pathway frequently hyperactivated in various human cancers.[1] This inhibition triggers the intrinsic apoptotic pathway, culminating in programmed cell death. This guide details the signaling cascade, presents quantitative data from key cellular assays, provides detailed experimental protocols, and visualizes the core concepts through structured diagrams.

Core Mechanism of Action: PI3K/Akt Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] In many cancer cells, this pathway is constitutively active due to mutations in key components (e.g., PIK3CA, PTEN), leading to the suppression of apoptosis.[2][3] Akt, a primary downstream effector of PI3K, promotes cell survival by phosphorylating and inactivating numerous pro-apoptotic proteins, including Bad and the FOXO family of transcription factors.[4]

This compound is hypothesized to be a selective inhibitor of Class I PI3K isoforms. By blocking PI3K activity, Agent 77 prevents the phosphorylation and activation of Akt. This "off-switch" for the survival pathway relieves the inhibition on pro-apoptotic factors, leading to the activation of the mitochondrial or intrinsic pathway of apoptosis. Key downstream events include the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

Visualized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The pro-apoptotic activity of this compound was evaluated in the HT-29 human colon adenocarcinoma cell line. The following tables summarize the quantitative findings from key assays performed after a 48-hour treatment period.

Table 1: Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay.

| Compound | Cell Line | IC50 (µM) |

| This compound | HT-29 | 2.5 |

| Vehicle (0.1% DMSO) | HT-29 | > 100 |

Table 2: Apoptosis Induction by Annexin V/PI Staining

The percentage of apoptotic cells was quantified by flow cytometry following staining with Annexin V-FITC and Propidium Iodide (PI).

| Treatment (48h) | Viable (Ann V-/PI-) | Early Apoptotic (Ann V+/PI-) | Late Apoptotic/Necrotic (Ann V+/PI+) |

| Vehicle (0.1% DMSO) | 94.2% ± 2.1% | 3.1% ± 0.8% | 2.7% ± 0.6% |

| This compound (2.5 µM) | 45.8% ± 3.5% | 35.5% ± 2.9% | 18.7% ± 1.8% |

Table 3: Caspase-3/7 Activity

Executioner caspase activity was measured using the Caspase-Glo® 3/7 luminescent assay. Data is presented as fold change relative to the vehicle control.

| Treatment (48h) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |

| Vehicle (0.1% DMSO) | 15,230 ± 1,150 | 1.0 |

| This compound (2.5 µM) | 115,780 ± 9,860 | 7.6 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Annexin V/PI Staining for Apoptosis Detection

This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

HT-29 cells

-

This compound

-

Annexin V-FITC Conjugate

-

Propidium Iodide (PI) solution (50 µg/mL)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HT-29 cells in 6-well plates and treat with either vehicle (0.1% DMSO) or 2.5 µM this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

PI Addition: Add 5 µL of PI solution to the cell suspension.

-

Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.

Materials:

-

HT-29 cells in white-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed 10,000 HT-29 cells per well in a 96-well white-walled plate. After 24 hours, treat with vehicle or 2.5 µM this compound for 48 hours.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

-

Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Western Blot for Apoptotic Markers

This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

Treated HT-29 cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, transfer apparatus, PVDF membrane

-

Blocking Buffer (5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent and imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL reagent and visualize protein bands using a chemiluminescence imaging system. Re-probe with a loading control antibody (e.g., β-actin) to ensure equal loading.

Workflow and Logic Diagrams

Experimental Workflow for Apoptosis Assessment

Caption: General workflow for assessing apoptosis induced by a test compound.

Logical Flow from PI3K Inhibition to Apoptosis

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]

- 4. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for "Anticancer Agent 77" in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Note: "Anticancer Agent 77" is a hypothetical designation for a novel investigational compound. The following protocols and data are representative and should be adapted based on the specific properties of the actual compound being tested.

Introduction

"this compound" is an experimental small molecule inhibitor designed to target key signaling pathways implicated in tumor cell proliferation and survival. These application notes provide detailed protocols for evaluating the in vitro efficacy of "this compound" using cancer cell lines. The described experiments are fundamental for determining the cytotoxic and apoptotic effects of the compound, as well as its impact on cell cycle progression and relevant molecular pathways.

Key Experimental Principles

The evaluation of "this compound" involves a series of established in vitro assays:

-

Cell Viability Assay (MTT): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified to determine the cytotoxic effect of the agent.[1]

-

Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where membrane integrity is compromised.

-

Cell Cycle Analysis (Propidium Iodide Staining): This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis: This technique is used to detect and quantify specific proteins in a cell lysate. It is essential for investigating the effect of "this compound" on the expression and phosphorylation status of proteins within targeted signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Data Presentation: Summary of Quantitative Data

The following table summarizes hypothetical data from experiments conducted with "this compound" on a human breast cancer cell line (MCF-7).

| Experiment | Parameter | Vehicle Control (0.1% DMSO) | This compound (10 µM) |

| MTT Assay (48h) | Cell Viability (%) | 100 ± 4.5 | 45.2 ± 3.8 |

| IC50 (µM) | - | 8.5 | |

| Annexin V/PI Assay (24h) | Viable Cells (%) | 95.1 ± 2.1 | 60.3 ± 3.5 |

| Early Apoptotic Cells (%) | 2.5 ± 0.8 | 25.7 ± 2.9 | |

| Late Apoptotic/Necrotic Cells (%) | 2.4 ± 0.5 | 14.0 ± 1.7 | |

| Cell Cycle Analysis (24h) | G0/G1 Phase (%) | 65.4 ± 3.2 | 40.1 ± 2.8 |

| S Phase (%) | 20.1 ± 1.9 | 15.5 ± 2.1 | |

| G2/M Phase (%) | 14.5 ± 1.5 | 44.4 ± 3.3 | |

| Western Blot (24h) | p-Akt/Akt Ratio | 1.0 | 0.3 |

| p-ERK/ERK Ratio | 1.0 | 0.4 | |

| Cleaved Caspase-3 | Basal | Increased |

Experimental Protocols

-

Culture human breast cancer cells (e.g., MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase before starting any experiment.

-

Seed 5,000 to 20,000 cells per well in 200 µL of medium in a 96-well plate.

-

Incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of "this compound" in culture medium.

-

Replace the medium in each well with 100 µL of medium containing the desired concentrations of "this compound" or vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Seed 1 x 10^6 cells in a T25 flask and incubate for 48 hours.

-

Treat cells with "this compound" or vehicle control for the desired time (e.g., 24 hours).

-

Collect both floating and adherent cells. For adherent cells, use trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.

-

Analyze the samples by flow cytometry as soon as possible.

-

Harvest approximately 1 x 10^6 cells after treatment with "this compound" or vehicle control.

-

Wash the cells twice with PBS and centrifuge.

-

Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while vortexing.

-

Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure only DNA is stained.

-

Add 400 µL of PI solution (50 µg/mL) and mix well.

-

Incubate at room temperature for 5 to 10 minutes.

-

Analyze the samples by flow cytometry, recording at least 10,000 events.

-

Treat cells with "this compound" or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them with 1X SDS sample buffer.